molecular formula C25H32O7 B13819503 D-Aldosterone 18,21-diacetate

D-Aldosterone 18,21-diacetate

Cat. No.: B13819503
M. Wt: 444.5 g/mol
InChI Key: DQRIKBXVCYSFTN-CSCJRKFUSA-N
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Description

D-Aldosterone 18,21-diacetate is a synthetic steroid derivative of aldosterone, a key mineralocorticoid hormone involved in regulating electrolyte and fluid balance. This compound features acetyl groups at both the 18- and 21-hydroxyl positions, distinguishing it from aldosterone and its monoacetylated analogs. It is synthesized via acetylation of aldosterone precursors, such as the 11β,18,21-triol intermediate, to yield the diacetate form . The diacetate serves as a critical intermediate in the synthesis of 19-norsteroids (e.g., 18-deoxy-19-noraldosterone), which lack the C-19 methyl group and exhibit modified biological activities . Structural validation of this compound is achieved through advanced analytical techniques, including 2D NMR (COSY 45 experiments), confirming its axial C-10 hydrogen configuration and lactone formation in related derivatives .

Properties

Molecular Formula

C25H32O7

Molecular Weight

444.5 g/mol

IUPAC Name

[2-[(1R,2S,5S,6S,14R,15S,16S)-18-acetyloxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H32O7/c1-13(26)30-12-20(29)19-7-6-18-17-5-4-15-10-16(28)8-9-24(15,3)22(17)21-11-25(18,19)23(32-21)31-14(2)27/h10,17-19,21-23H,4-9,11-12H2,1-3H3/t17-,18-,19+,21-,22+,23?,24-,25+/m0/s1

InChI Key

DQRIKBXVCYSFTN-CSCJRKFUSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@]13C[C@@H]([C@H]4[C@H]2CCC5=CC(=O)CC[C@]45C)OC3OC(=O)C

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Aldosterone 18,21-diacetate involves the acetylation of aldosterone. This process typically uses acetic anhydride as the acetylating agent. The reaction conditions include the use of a solvent such as benzene and a catalyst to facilitate the reaction. The product is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and paper chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large quantities of acetic anhydride and solvents, with purification achieved through advanced chromatographic methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

D-Aldosterone 18,21-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

Scientific Research Applications

D-Aldosterone 18,21-diacetate has several applications in scientific research:

    Chemistry: It is used to study the chemical properties and reactions of aldosterone derivatives.

    Biology: Researchers use it to investigate the biological functions and effects of aldosterone in various organisms.

    Medicine: The compound is studied for its potential therapeutic applications and its role in regulating electrolyte and water balance in the body.

    Industry: It is used in the development of new drugs and in the synthesis of other steroid compounds

Mechanism of Action

D-Aldosterone 18,21-diacetate exerts its effects by interacting with mineralocorticoid receptors in the body. These receptors are primarily located in the kidneys, where they regulate the balance of sodium and potassium. The compound increases the reabsorption of sodium and water while promoting the excretion of potassium, thus maintaining electrolyte balance and blood pressure .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between D-Aldosterone 18,21-diacetate and related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Acetylation Sites Key Structural Features Biological/Research Relevance
This compound Not explicitly listed (inferred) C25H32O7 444.52 18, 21 Dual acetylation enhances lipophilicity; intermediate for 19-norsteroids Synthetic precursor for modified steroids
Aldosterone 21-Acetate 297-91-6 C23H30O6 402.48 21 Single acetylation at 21-OH; retains C-19 methyl group Used in solubility studies and receptor-binding assays
Aldosterone 52-39-1 C21H28O5 360.44 None Natural hormone with mineralocorticoid activity Reference compound for electrolyte regulation studies
19-Noraldosterone Not provided C20H26O5 (inferred) 346.42 None Lacks C-19 methyl group; altered receptor affinity Investigated for reduced side effects in hypertension models

Physicochemical Properties

  • Stability : Acetylation at both positions may confer resistance to enzymatic hydrolysis, prolonging its half-life in synthetic pathways .

Research Findings and Implications

  • Structural Insights: 2D NMR studies confirm the diacetate’s "natural" β-axial configuration at C-10, critical for lactone formation in 19-nor derivatives .
  • Synthetic Utility: The diacetate’s role in generating 19-norsteroids highlights its importance in medicinal chemistry for designing analogs with tailored bioactivities .
  • Comparative Limitations : Unlike aldosterone 21-acetate, the diacetate’s dual modification limits its direct therapeutic use but enhances its utility in synthetic workflows.

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